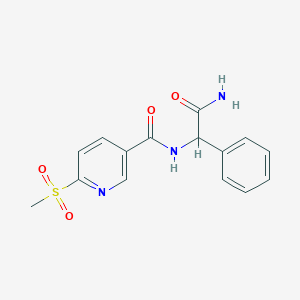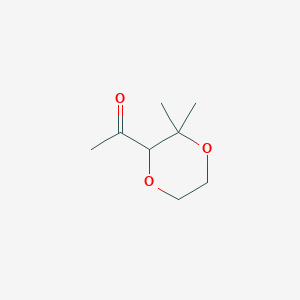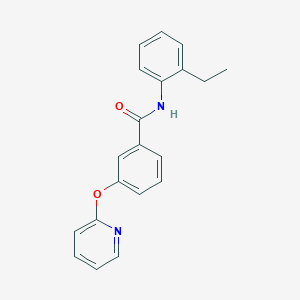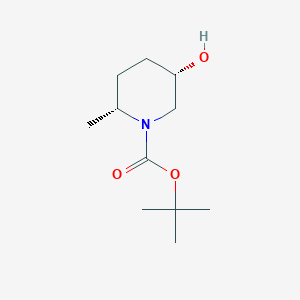
N-(2-Amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide, commonly known as AOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPC is a small molecule inhibitor that has been found to selectively target certain enzymes and receptors, making it a promising candidate for drug development and research.
Mecanismo De Acción
The mechanism of action of AOPC is complex and involves the selective inhibition of specific enzymes and receptors. AOPC has been found to inhibit several enzymes, including protein kinase C (PKC), phospholipase C (PLC), and phosphatidylinositol 3-kinase (PI3K). AOPC has also been found to modulate the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor and the cannabinoid receptor CB1. By selectively targeting these enzymes and receptors, AOPC can modulate various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AOPC are diverse and depend on the specific enzymes and receptors that it targets. In cancer cells, AOPC has been found to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In neurons, AOPC has been shown to modulate synaptic plasticity, enhance long-term potentiation (LTP), and improve cognitive function. In the immune system, AOPC has been found to modulate the activity of various immune cells, including T cells, B cells, and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AOPC in lab experiments include its high selectivity and specificity for certain enzymes and receptors, its potential for drug development and research, and its diverse range of applications in various fields. However, there are also some limitations associated with the use of AOPC in lab experiments, including its complex synthesis process, its potential for off-target effects, and its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on AOPC, including the development of more efficient synthesis methods, the identification of new targets and applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Some potential future directions for research on AOPC include the development of AOPC-based drugs for the treatment of cancer, neurodegenerative disorders, and autoimmune diseases, the identification of new targets and applications for AOPC, and the optimization of its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of AOPC is a complex process that involves several steps. It starts with the reaction of 2-amino-3-bromopyridine with 2-bromo-1-phenylethanone to form 2-amino-3-(2-oxo-1-phenylethyl)pyridine. This intermediate is then reacted with methylsulfonyl chloride to form AOPC. The purity and yield of AOPC can be improved through various purification techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
AOPC has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, AOPC has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and receptors. In neuroscience, AOPC has been shown to modulate neurotransmitter release and synaptic plasticity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, AOPC has been found to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(2-amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-23(21,22)12-8-7-11(9-17-12)15(20)18-13(14(16)19)10-5-3-2-4-6-10/h2-9,13H,1H3,(H2,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIKWQXSESKNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methanesulfonylpyridin-3-yl)formamido]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568416.png)
![(1'R,2R,3'S)-5-Hydroxy-3'-(3-hydroxyprop-1-en-2-yl)-3-oxospiro[1-benzofuran-2,2'-cyclopentane]-1'-carboxylic acid](/img/structure/B2568418.png)


![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2568421.png)
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone](/img/structure/B2568422.png)
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2568423.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2568424.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2568427.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2568428.png)



![2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2568439.png)